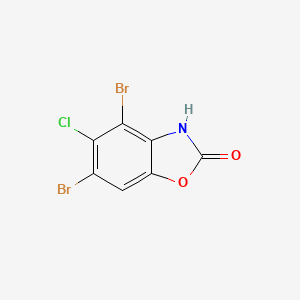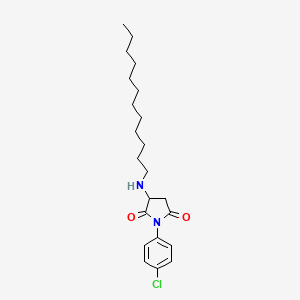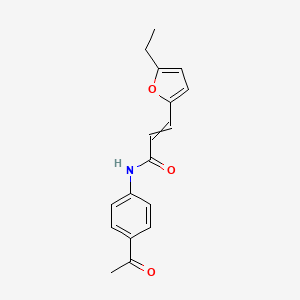
N'-cyclooctylidene-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclooctylidene-2-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides. Hydrazides are known for their diverse biological activities and are used in various fields of chemistry and medicine. This compound is characterized by the presence of a cyclooctylidene group attached to a 2-methoxybenzohydrazide moiety.
Preparation Methods
The synthesis of N’-cyclooctylidene-2-methoxybenzohydrazide typically involves the condensation of 2-methoxybenzohydrazide with cyclooctanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-cyclooctylidene-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-cyclooctylidene-2-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: N’-cyclooctylidene-2-methoxybenzohydrazide is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of N’-cyclooctylidene-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, it may inhibit bacterial cell wall synthesis or interfere with protein synthesis .
Comparison with Similar Compounds
N’-cyclooctylidene-2-methoxybenzohydrazide can be compared with other similar compounds such as:
N’-cyclohexylidene-4-methoxybenzohydrazide: This compound has a cyclohexylidene group instead of a cyclooctylidene group, which may result in different biological activities and chemical properties.
N’-benzylidene-4-tert-butylbenzohydrazide: This compound has a benzylidene group and a tert-butyl group, which can influence its reactivity and biological activity.
2-methoxybenzoylhydrazone: This compound has a similar hydrazide moiety but lacks the cyclooctylidene group, which may affect its overall properties and applications
N’-cyclooctylidene-2-methoxybenzohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(cyclooctylideneamino)-2-methoxybenzamide |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-12-8-7-11-14(15)16(19)18-17-13-9-5-3-2-4-6-10-13/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,19) |
InChI Key |
XMJRFJQAQTVHIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=C2CCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


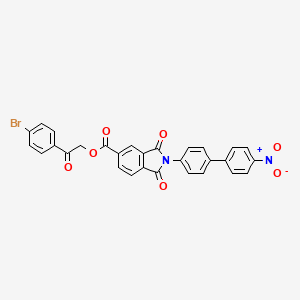
![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)
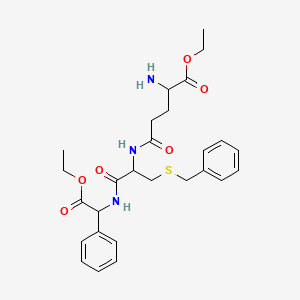
![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
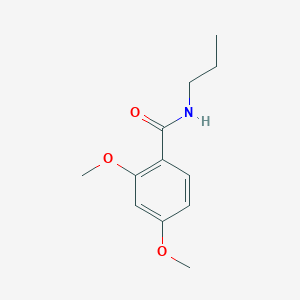

![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B12462887.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)
